Ethane,1,1-oxybis[2-(methylsulfonyl)-(9ci)
Overview
Description
Ethane,1,1-oxybis[2-(methylsulfonyl)-(9ci)]: is a chemical compound with the molecular formula C6H14O5S2 and a molecular weight of 230.302 g/mol . It is also known by its systematic name 1-methylsulfonyl-2-(2-methylsulfonylethoxy)ethane . This compound is characterized by its high boiling point of 492.2°C at 760 mmHg and a density of 1.308 g/cm³ . It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethane,1,1-oxybis[2-(methylsulfonyl)-(9ci)] typically involves the reaction of 1-methylsulfanyl-2-chloroethane with sodium methanesulfonate under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of Ethane,1,1-oxybis[2-(methylsulfonyl)-(9ci)] involves the continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions . The product is then purified using techniques such as distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethane,1,1-oxybis[2-(methylsulfonyl)-(9ci)] undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids , while reduction can produce thiols or alcohols .
Scientific Research Applications
Ethane,1,1-oxybis[2-(methylsulfonyl)-(9ci)] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Ethane,1,1-oxybis[2-(methylsulfonyl)-(9ci)] exerts its effects involves the interaction of its sulfonyl groups with various molecular targets . These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity . The compound’s ability to undergo redox reactions also plays a crucial role in its biological and chemical effects .
Comparison with Similar Compounds
- Ethane,1,1-oxybis[2-ethoxy-]
- Ethane,1,1-oxybis[2-propoxy-]
Ethane,1,1-oxybis[2-methoxy-]: (Diethylene glycol dimethyl ether)
These comparisons highlight the unique characteristics of Ethane,1,1-oxybis[2-(methylsulfonyl)-(9ci)], particularly its enhanced reactivity due to the presence of sulfonyl groups .
Properties
IUPAC Name |
1-methylsulfonyl-2-(2-methylsulfonylethoxy)ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S2/c1-12(7,8)5-3-11-4-6-13(2,9)10/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKVRQZZSWXWMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOCCS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284078 | |
Record name | 1-(methylsulfonyl)-2-[2-(methylsulfonyl)ethoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16523-03-8 | |
Record name | Ethane, 1,1′-oxybis[2-(methylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16523-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 35396 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC35396 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(methylsulfonyl)-2-[2-(methylsulfonyl)ethoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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